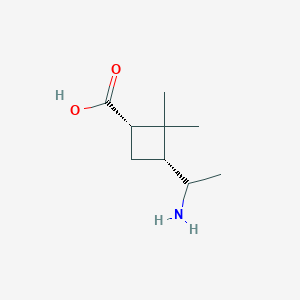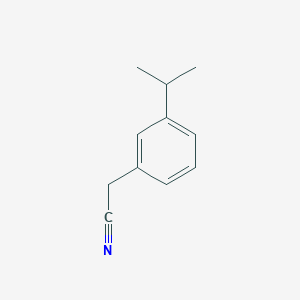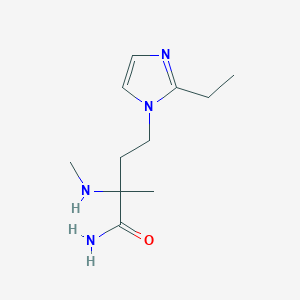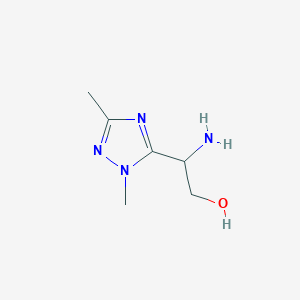
3-Isopropyl-1-(propylthio)cyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isopropyl-1-(propylthio)cyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C11H20O2S and a molecular weight of 216.34 g/mol . This compound features a cyclobutane ring substituted with an isopropyl group, a propylthio group, and a carboxylic acid group. It is used in various chemical and industrial applications due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-1-(propylthio)cyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, treatment of a suitable precursor with lithium diisopropylamide (LDA) can initiate an intramolecular cyclization via carbanion-mediated ring opening of an epoxide, followed by silylation to afford the cyclobutane ring .
Industrial Production Methods
Industrial production of this compound typically involves bulk custom synthesis, where the compound is manufactured in large quantities to meet specific requirements. Companies like ChemScene provide bulk manufacturing, sourcing, and procurement services for this compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-Isopropyl-1-(propylthio)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The propylthio group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propylthio group can yield sulfoxides or sulfones, while reduction of the carboxylic acid group can produce alcohols.
Applications De Recherche Scientifique
3-Isopropyl-1-(propylthio)cyclobutane-1-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Mécanisme D'action
The mechanism of action of 3-Isopropyl-1-(propylthio)cyclobutane-1-carboxylic acid involves its interaction with molecular targets and pathways. The compound’s functional groups, such as the carboxylic acid and propylthio groups, allow it to participate in various chemical reactions and interactions. These interactions can affect biological pathways and processes, making the compound useful in research and development.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Isopropyl-1-(methylthio)cyclobutane-1-carboxylic acid
- 3-Isopropyl-1-(ethylthio)cyclobutane-1-carboxylic acid
- 3-Isopropyl-1-(butylthio)cyclobutane-1-carboxylic acid
Uniqueness
3-Isopropyl-1-(propylthio)cyclobutane-1-carboxylic acid is unique due to its specific substitution pattern on the cyclobutane ring. The presence of the isopropyl and propylthio groups, along with the carboxylic acid functionality, gives it distinct chemical and physical properties compared to similar compounds .
Propriétés
Formule moléculaire |
C11H20O2S |
|---|---|
Poids moléculaire |
216.34 g/mol |
Nom IUPAC |
3-propan-2-yl-1-propylsulfanylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H20O2S/c1-4-5-14-11(10(12)13)6-9(7-11)8(2)3/h8-9H,4-7H2,1-3H3,(H,12,13) |
Clé InChI |
IKUWLXXAGYXJEJ-UHFFFAOYSA-N |
SMILES canonique |
CCCSC1(CC(C1)C(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















